molecular formula C20H15F4NO3S B2772908 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone CAS No. 189501-17-5

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone

Cat. No.: B2772908
CAS No.: 189501-17-5
M. Wt: 425.4
InChI Key: DITSXUUEJDNZAX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C20H15F4NO3S and its molecular weight is 425.4. The purity is usually 95%.
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Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4NO3S/c1-12-17(19(26)20(22,23)24)11-18(25(12)15-7-5-14(21)6-8-15)13-3-9-16(10-4-13)29(2,27)28/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITSXUUEJDNZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a compound with significant potential in various biological applications. Its structure suggests a complex interaction with biological systems, particularly in pharmacological contexts. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Chemical Formula : C27H19ClF4N2O4S
  • Molecular Weight : 578.96 g/mol
  • CAS Number : 860788-01-8

The compound exhibits multiple mechanisms of action which may contribute to its biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Inhibition of COX-2 has been associated with anti-inflammatory effects .
  • Antimicrobial Activity : There is evidence that derivatives of similar structures exhibit antibacterial and antifungal properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various pathogens .
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, potentially positioning it as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionPotential inhibition of COX-1 and COX-2 enzymes
AntimicrobialExhibits antibacterial and antifungal properties
Anticancer PotentialModulates cell signaling pathways related to cancer cell growth
Toxicity StudiesEvaluated using zebrafish models; varying toxicity levels observed

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of similar trifluoromethyl compounds against common pathogens. The results indicated that these compounds could significantly inhibit bacterial growth, suggesting a potential application in treating infections .
  • Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that the compound could reduce nitric oxide production induced by lipopolysaccharides (LPS), indicating anti-inflammatory potential .
  • Zebrafish Embryo Model : Toxicity assessments conducted in zebrafish embryos revealed that while some derivatives were more toxic than others, the overall safety profile suggests a need for further optimization before clinical applications can be considered .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrole derivatives. The presence of trifluoromethyl and sulfonyl groups appears to play a crucial role in modulating their pharmacological properties.

Table 2: Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 Value (µg/mL)Reference
Compound AAntibacterial0.12
Compound BAnti-inflammatory11.3 (COX-2)
Compound CAnticancerNot specified

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial in the treatment of inflammatory conditions such as arthritis and cardiovascular diseases. In a study published in ACS Omega, various synthesized compounds were evaluated for their anti-inflammatory properties, showing promising results for derivatives related to this compound .

Anticancer Properties

The compound's structure suggests potential anticancer activity through the modulation of signaling pathways involved in tumor growth and metastasis. Similar pyrrole-based compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor proliferation .

Case Studies

  • COX-II Inhibitors Development : A study focused on designing COX-II inhibitors identified the structural motifs necessary for enhancing inhibitory activity. The incorporation of trifluoromethyl groups was noted to significantly improve potency against COX-II compared to non-fluorinated analogs .
  • Inflammation Models : In vivo models using lipopolysaccharide-induced inflammation demonstrated that compounds with similar structures to this compound effectively reduced inflammation markers, suggesting a viable therapeutic application in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling can be employed, leveraging the trifluoromethyl ketone group's electrophilicity. For intermediates like pyrrole derivatives, use column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) to isolate pure fractions. Monitor reaction progress via TLC and confirm purity by HPLC (≥99%) .
  • Key Parameters : Control reaction temperature (e.g., 0–5°C for acylation to prevent side reactions) and employ anhydrous conditions for moisture-sensitive steps (e.g., Grignard reagent additions) .

Q. How can X-ray crystallography be utilized to resolve the compound’s molecular conformation and intermolecular interactions?

  • Methodology : Use SHELXL for structure refinement ( ) and ORTEP-3 for graphical representation ( ). Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts. For Hirshfeld surface analysis, employ CrystalExplorer to quantify interactions (e.g., C–H···O, F···H) and compare packing motifs with related fluorophenyl-pyrrole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural features?

  • Methodology :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorophenyl and trifluoromethyl groups (δ ≈ -60 ppm for CF3_3 in CDCl3_3).
  • IR : Identify ketone (C=O stretch at ~1700 cm1^{-1}) and sulfonyl (S=O at ~1350 cm1^{-1}) groups.
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methylsulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify electron-withdrawing effects. Compare reaction rates with analogs lacking these groups (e.g., methyl instead of CF3_3) under standardized conditions (e.g., SNAr with K2_2CO3_3 in DMF at 80°C). Monitor intermediates via LC-MS .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s biological activity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Cross-validate with SPR (surface plasmon resonance) binding assays.
  • In Vivo/In Vitro Discrepancies : Adjust for bioavailability factors (e.g., logP, metabolic stability) using hepatic microsome assays. For example, methylsulfonyl groups may enhance solubility but reduce membrane permeability .

Q. How can the compound’s solid-state stability be improved for long-term storage in pharmaceutical formulations?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with DSC (differential scanning calorimetry) to detect polymorphic transitions. Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) can enhance stability via hydrogen-bond networks .

Q. What role does the pyrrole ring’s substitution pattern play in modulating the compound’s fluorescence properties?

  • Methodology : Measure fluorescence quantum yields (λex_{ex} = 365 nm) in solvents of varying polarity. Compare with analogs (e.g., 2-methyl vs. 2-ethyl substitution) to assess steric and electronic effects. Time-resolved spectroscopy can elucidate excited-state dynamics .

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